Cyanopindolol is classified as a beta-adrenergic antagonist within the pharmacological category of beta-blockers. It is synthesized from pindolol, which serves as the parent compound. The synthesis typically involves modifications that enhance its selectivity and binding characteristics to adrenergic receptors. The compound can be sourced from various chemical suppliers that specialize in radiolabeled compounds for research purposes .
The synthesis of cyanopindolol involves several chemical reactions, often starting from readily available precursors. One notable method includes an eight-step synthesis pathway that modifies the structure of pindolol to produce cyanopindolol or its derivatives like 7-methylcyanopindolol. Key steps in the synthesis include:
The entire process utilizes standard laboratory techniques such as thin-layer chromatography for monitoring reactions and nuclear magnetic resonance spectroscopy for structural confirmation .
Cyanopindolol possesses a complex molecular structure characterized by its indole core and various functional groups that contribute to its pharmacological properties. The molecular formula is C17H20N2O, with a molecular weight of approximately 284.36 g/mol.
Key structural features include:
The three-dimensional conformation of cyanopindolol plays a critical role in its interaction with beta-adrenergic receptors, influencing both efficacy and selectivity .
Cyanopindolol undergoes various chemical reactions that can be exploited in synthetic chemistry or pharmacology:
In laboratory settings, cyanopindolol has been used to elucidate the mechanisms of action at adrenergic receptors through saturation binding assays and competition studies with other ligands .
Cyanopindolol functions primarily as an antagonist at beta-adrenergic receptors, specifically targeting β1 and β2 subtypes. Its mechanism involves:
Data from pharmacological studies indicate that cyanopindolol's antagonistic action can lead to decreased heart rate and reduced myocardial contractility, making it useful in cardiovascular research .
Relevant studies have characterized these properties extensively, providing insights into how they influence biological activity .
Cyanopindolol has several applications in scientific research:
Cyanopindolol (CYP), chemically designated as (±)-1-(1H-indol-4-yloxy)-3-[(1,1-dimethylethyl)amino]-2-propanol cyanide, is a high-affinity β-adrenoceptor ligand with secondary activity at serotonin receptors. Developed as an advanced molecular tool, it bridges cardiovascular pharmacology and neuropharmacology research. Its unique dual-receptor profile enables mechanistic studies of G protein-coupled receptor (GPCR) signaling, subtype selectivity, and allosteric modulation. The compound’s exceptional binding kinetics and radiolabeling properties have cemented its role in receptor autoradiography and competitive binding assays for over four decades [1] [4].
Cyanopindolol (C₁₆H₂₁N₃O₂; MW 287.36 g/mol) features a pindolol-derived core structure with a cyan substituent (-C≡N) at the 3-position of the indole ring. This modification enhances receptor affinity while reducing nonspecific membrane interactions. Key physicochemical properties include:
The cyan group’s electron-withdrawing nature stabilizes the indole moiety, facilitating π-stacking interactions within receptor binding pockets. X-ray crystallography reveals that cyanopindolol binds orthosteric sites of β-adrenoceptors in a horizontal orientation, forming critical interactions with transmembrane (TM) helices 3, 5, 6, and 7:
Table 1: Crystallographic Structures of β-Adrenoceptors with Cyanopindolol
PDB ID | Resolution (Å) | Receptor Source | Ligand Conformation | Key Binding Interactions | |
---|---|---|---|---|---|
2VT4 | 2.7 | Turkey β₁AR | Inverse agonist | Asp138-TM3, Asn312-TM7 | |
4BVN | 2.1 | Engineered β₁AR | Antagonist | Enhanced hydrophobic packing | |
2YCX | 3.25 | Turkey β₁AR | Antagonist | Ser203-TM5, Tyr316-TM7 | |
5A8E | 2.4 | Thermostabilized β₁AR | Inverse agonist | Modified 7-methyl derivative | [10] |
Cyanopindolol emerged in the early 1980s as a successor to [¹²⁵I]-hydroxybenzylpindolol (IHYP), addressing its cross-reactivity with α-adrenoceptors and 5-HT receptors. Engel et al. (1981) pioneered [¹²⁵I]-cyanopindolol (ICYP) as a radioligand with picomolar affinity (KD = 27–40 pM), surpassing IHYP by 3-fold. Key milestones include:
Kinetic studies in guinea pig lung membranes revealed biphasic dissociation: a fast component (t½ = 9 min) and slow component (t½ = 8.8 h), attributed to either receptor isomerization or enantiomer-specific dissociation rates [4]. The ligand’s slow off-rate (t½ ≈ 30 hours) enables stable complex formation for structural biology [1].
Beta-Adrenoceptor Interactions
Cyanopindolol exhibits non-selective but high-affinity binding across β-adrenoceptor subtypes:
Table 2: Affinity Profiles of Cyanopindolol at Key Receptor Targets
Receptor | Ki (nM) | Tissue/Cell Model | Functional Role | |
---|---|---|---|---|
β₁AR | 82–85 | Human CHO cells | Inverse agonist/antagonist | |
β₂AR | 40–100 | Rat brain cortex | Antagonist | |
5-HT1A | 2.1 | Rat brain cortex | Presynaptic autoreceptor antagonist | |
5-HT1B | 3.0 | Rat brain cortex | High-affinity antagonist | |
5-HT1D | 85 | Human COS-7 cells | Moderate-affinity ligand | [1] [3] [8] |
Serotonin Receptor Interactions
Cyanopindolol potently targets 5-HT1 receptors, particularly presynaptic autoreceptors:
In rat brain, autoradiography confirms dense 5-HT1B labeling in globus pallidus and dorsal subiculum, explaining β-blockers’ serotonin-related behavioral effects [5]. The ligand’s efficacy at 5-HT receptors is context-dependent: it antagonizes presynaptic autoreceptors but shows weak partial agonism in isolated tissues [3] [6].
Key Chemical Compounds Mentioned
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7